An In-depth Technical Guide to 3-(2-Fluorophenyl)benzaldehyde
An In-depth Technical Guide to 3-(2-Fluorophenyl)benzaldehyde
CAS Number: 676348-33-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Fluorophenyl)benzaldehyde, also known as 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde, is a fluorinated aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds. Its unique structural features, including the biphenyl scaffold and the strategically placed fluorine atom and aldehyde group, make it a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of derivative compounds, such as metabolic stability, binding affinity to biological targets, and lipophilicity.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-(2-Fluorophenyl)benzaldehyde, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Fluorophenyl)benzaldehyde is presented in the table below. These properties are essential for designing synthetic routes, purification procedures, and for predicting the behavior of the compound in various chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 676348-33-7 | N/A |
| Molecular Formula | C₁₃H₉FO | N/A |
| Molecular Weight | 200.21 g/mol | N/A |
| IUPAC Name | 3-(2-fluorophenyl)benzaldehyde | N/A |
| Synonyms | 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | N/A |
Note: Experimental data for properties such as melting point, boiling point, and density are not consistently available in the public domain. Researchers should refer to commercial supplier specifications or perform their own characterization.
Synthesis
The primary synthetic route to 3-(2-Fluorophenyl)benzaldehyde and other biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the synthesis of 3-(2-Fluorophenyl)benzaldehyde via a Suzuki-Miyaura coupling reaction between 3-bromobenzaldehyde and (2-fluorophenyl)boronic acid.
Materials:
-
3-Bromobenzaldehyde
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(2-Fluorophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for biphasic systems)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq.), (2-fluorophenyl)boronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the chosen solvent system (e.g., a mixture of toluene and water).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(2-Fluorophenyl)benzaldehyde.
Figure 1: General workflow for the synthesis of 3-(2-Fluorophenyl)benzaldehyde.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) due to the protons on both phenyl rings. The aldehyde proton should appear as a singlet further downfield (δ 9.5-10.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the aromatic carbons in the typical range of δ 110-160 ppm. The carbonyl carbon of the aldehyde group will be significantly deshielded, appearing around δ 190-200 ppm.
Infrared (IR) Spectroscopy
Key characteristic IR absorption bands are expected for the following functional groups:
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C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.[5][6]
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C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[5][6]
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C-F stretch: A strong band in the region of 1100-1300 cm⁻¹.
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Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.[5][6]
Mass Spectrometry (MS)
In an electrospray ionization mass spectrum (ESI-MS), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 201.21. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially fragmentation of the biphenyl system.[7][8][9]
Applications in Drug Discovery and Development
Fluorinated benzaldehydes are important precursors in the synthesis of various biologically active molecules.[1][10] The introduction of a fluorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties.
Potential Signaling Pathway Involvement
While specific studies on the biological activity of 3-(2-Fluorophenyl)benzaldehyde are limited, research on the parent compound, benzaldehyde, has shown that it can inhibit multiple signaling pathways implicated in cancer progression.[11][12][13] Benzaldehyde has been demonstrated to suppress the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways by modulating the function of 14-3-3ζ, a protein that acts as a signaling hub.[11][12][13]
It is hypothesized that 3-(2-Fluorophenyl)benzaldehyde, as a structural analog, may exhibit similar or enhanced activity by interacting with the 14-3-3ζ protein and subsequently inhibiting these key oncogenic signaling cascades. Further research is warranted to investigate this potential mechanism of action.
Figure 2: Hypothetical signaling pathway inhibition by 3-(2-Fluorophenyl)benzaldehyde.
Conclusion
3-(2-Fluorophenyl)benzaldehyde is a versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura cross-coupling reaction. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reasonably predicted. The known biological activities of its parent compound, benzaldehyde, suggest that 3-(2-Fluorophenyl)benzaldehyde may be a valuable lead structure for the development of novel therapeutics, particularly in the area of oncology. Further investigation into its synthesis, characterization, and biological evaluation is highly encouraged to fully unlock its potential.
References
- 1. nbinno.com [nbinno.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]

